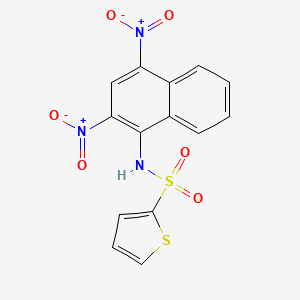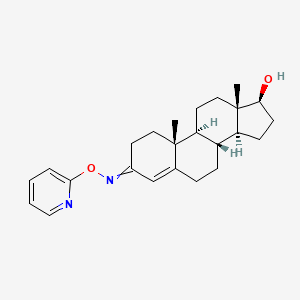
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime is a derivative of testosterone, a primary male sex hormone and anabolic steroid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime typically involves the reaction of 17-beta-Hydroxyandrost-4-en-3-one with 2-pyridylhydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes or hydrazones.
科学的研究の応用
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on androgen receptors and its role in steroid metabolism.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.
作用機序
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation of specific genes that regulate various physiological processes. The molecular targets include androgen receptors in tissues such as muscle, bone, and reproductive organs .
類似化合物との比較
Similar Compounds
Testosterone: The primary male sex hormone, chemically described as 17-beta-Hydroxyandrost-4-en-3-one.
Epiandrosterone: A naturally occurring steroid with a similar structure.
Dehydroepiandrosterone (DHEA): Another steroid hormone with similar properties.
Uniqueness
17-beta-Hydroxyandrost-4-en-3-one O-(2-pyridyl)oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound, testosterone .
特性
CAS番号 |
53224-68-3 |
|---|---|
分子式 |
C24H32N2O2 |
分子量 |
380.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-pyridin-2-yloxyimino-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H32N2O2/c1-23-12-10-17(26-28-22-5-3-4-14-25-22)15-16(23)6-7-18-19-8-9-21(27)24(19,2)13-11-20(18)23/h3-5,14-15,18-21,27H,6-13H2,1-2H3/t18-,19-,20-,21-,23-,24-/m0/s1 |
InChIキー |
DIXJUEUWJYXSHE-CGRIZKAYSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=CC=CC=N5)CC[C@]34C |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


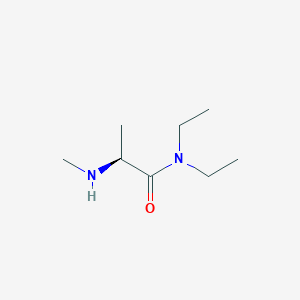



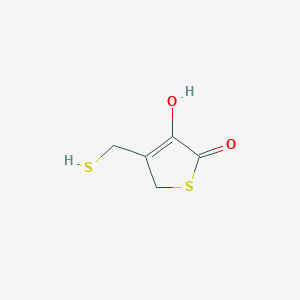
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
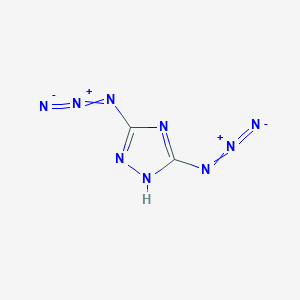
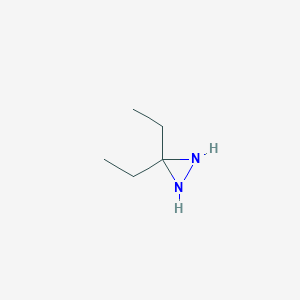
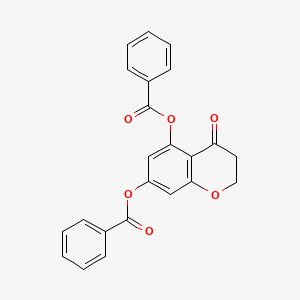
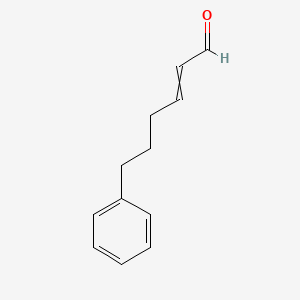
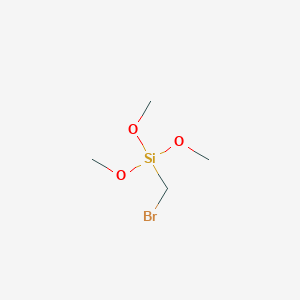
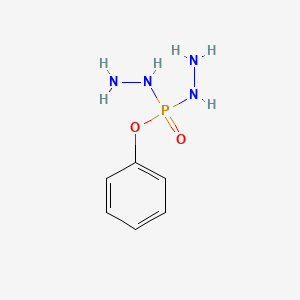
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
